(S)-3-Amino-3-phenylpropan-1-ol
Overview
Description
(S)-3-Amino-3-phenylpropan-1-ol is a chiral compound with the molecular formula C9H13NO It is characterized by an amino group (-NH2) and a hydroxyl group (-OH) attached to a phenyl-substituted carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-3-phenylpropan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 3-phenylpropanal using chiral catalysts or reagents to achieve the desired stereochemistry. Another approach involves the reductive amination of 3-phenylpropanone with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum on carbon supports to achieve efficient and selective reduction of the precursor compounds under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Amino-3-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 3-phenylpropanal or 3-phenylpropanone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-Amino-3-phenylpropan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a substrate for enzymatic reactions.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs.
Industry: It is utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups enable the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological activities, such as enzyme inhibition or receptor activation, leading to various physiological effects.
Comparison with Similar Compounds
®-3-Amino-3-phenylpropan-1-ol: The enantiomer of the compound with different stereochemistry.
3-Phenylpropan-1-ol: Lacks the amino group, resulting in different chemical properties and reactivity.
3-Amino-3-phenylpropanoic acid: Contains a carboxyl group instead of a hydroxyl group, affecting its acidity and reactivity.
Uniqueness: (S)-3-Amino-3-phenylpropan-1-ol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows for specific interactions in biological systems and makes it a valuable intermediate in asymmetric synthesis.
Properties
IUPAC Name |
(3S)-3-amino-3-phenylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-9(6-7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQXIQNPMQTBGN-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370345 | |
Record name | (S)-3-Amino-3-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82769-76-4 | |
Record name | (-)-3-Amino-3-phenylpropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82769-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-3-Amino-3-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-1-Phenyl-3-propanolamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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